Phosphoric acid, diethyl propyl ester

Flame retardant Plasticizer Solvent engineering

Phosphoric acid, diethyl propyl ester (diethyl propyl phosphate; CAS 814-22-2) is a mixed trialkyl phosphate ester of the formula C₇H₁₇O₄P (MW 196.18 g/mol). Unlike symmetrical trialkyl phosphates such as triethyl phosphate (TEP) or tripropyl phosphate (TPP), its asymmetric substitution pattern (two ethyl, one propyl ester group) produces a distinctive physicochemical profile that can be exploited in solvent extraction, flame-retardant plasticizer, and organophosphate simulant applications.

Molecular Formula C7H17O4P
Molecular Weight 196.18 g/mol
CAS No. 814-22-2
Cat. No. B12103829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoric acid, diethyl propyl ester
CAS814-22-2
Molecular FormulaC7H17O4P
Molecular Weight196.18 g/mol
Structural Identifiers
SMILESCCCOP(=O)(OCC)OCC
InChIInChI=1S/C7H17O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4-7H2,1-3H3
InChIKeyIHPUVAUZMHQZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoric Acid, Diethyl Propyl Ester (CAS 814-22-2): Quantitative Procurement Differentiation Data for Mixed Trialkyl Phosphate Selection


Phosphoric acid, diethyl propyl ester (diethyl propyl phosphate; CAS 814-22-2) is a mixed trialkyl phosphate ester of the formula C₇H₁₇O₄P (MW 196.18 g/mol) [1]. Unlike symmetrical trialkyl phosphates such as triethyl phosphate (TEP) or tripropyl phosphate (TPP), its asymmetric substitution pattern (two ethyl, one propyl ester group) produces a distinctive physicochemical profile that can be exploited in solvent extraction, flame-retardant plasticizer, and organophosphate simulant applications .

Why Triethyl Phosphate or Tripropyl Phosphate Cannot Simply Substitute Diethyl Propyl Phosphate


Trialkyl phosphates are not interchangeable; even minor changes in alkyl chain length and symmetry significantly alter key performance properties. For instance, the boiling point of diethyl propyl phosphate (230.6 °C) lies midway between TEP (215 °C) and TPP (~253 °C) , while its LogP (2.59) is substantially higher than TEP (0.8) [1], indicating greater lipophilicity that directly impacts extraction efficiency and plasticizer compatibility. These differences mean that substituting a symmetric trialkyl phosphate for the mixed ester can compromise thermal stability margins, phase-partitioning behavior, or solvation characteristics in end-use formulations.

Quantitative Differentiation Evidence: Diethyl Propyl Phosphate vs. Symmetric Trialkyl Phosphate Analogs


Boiling Point Differentiation: Intermediate Volatility for Thermal Process Optimization

Diethyl propyl phosphate (DPP) exhibits a normal-boiling point of 230.6 °C at 760 mmHg, which is 15.6 °C higher than triethyl phosphate (TEP, bp 215 °C) and approximately 22.4 °C lower than tripropyl phosphate (TPP, bp ~253 °C extrapolated to 760 mmHg) . This intermediate volatility provides a wider thermal processing window than TEP while avoiding the high-temperature distillation requirements of TPP.

Flame retardant Plasticizer Solvent engineering

Lipophilicity (LogP) Advantage: Enhanced Organic-Phase Partitioning Over Triethyl Phosphate

Diethyl propyl phosphate has a computed XLogP3 of 2.59, compared to 0.8 for triethyl phosphate [1]. This 1.79-unit LogP increase translates, by the Hansch-Leo formalism, to approximately 60‑fold higher 1-octanol/water partition coefficient, indicating significantly greater lipophilicity. In mixed trialkyl phosphate series, LogP increases monotonically with total carbon count and alkyl chain length [2].

Liquid–liquid extraction Plasticizer compatibility Environmental fate

Density Tuning: Lower Density Than TEP for Gravimetric Separation Applications

Diethyl propyl phosphate has a reported density of 1.047 g/cm³ at ambient temperature, compared to 1.07 g/mL for triethyl phosphate and 1.012 g/mL for tripropyl phosphate . The DPP density is approximately 2.1% lower than TEP, which can be sufficient to invert phase layering in aqueous-organic biphasic systems and alter sedimentation behavior in suspension processes.

Phase separation Density-driven process design Solvent selection

Refractive Index as a Quality Control and Identity Discriminator

Diethyl propyl phosphate has a measured refractive index n²⁰/D of 1.411, intermediate between triethyl phosphate (1.405) and tripropyl phosphate (1.416) . This 0.006-unit difference from TEP is readily resolvable by standard Abbe refractometry (±0.0005 precision) and provides a rapid, non-destructive identity and purity check that can distinguish DPP from its symmetric analogs in incoming material verification.

QC/QA analytics Process monitoring Purity assessment

Recommended Procurement-Critical Application Scenarios for Diethyl Propyl Phosphate


Intermediate-Volatility Flame-Retardant Plasticizer for PVC and Polyurethane

Where triethyl phosphate evaporates too quickly during high-temperature calendaring (bp 215 °C) and tripropyl phosphate demands excessive energy for blending (bp ~253 °C), diethyl propyl phosphate's boiling point of 230.6 °C provides a balanced processing window while maintaining sufficient phosphorus content for flame suppression . Its intermediate LogP of 2.59 also promotes better compatibility with hydrocarbon plasticizer systems than the more hydrophilic TEP (LogP 0.8) [1].

Liquid–Liquid Extraction of Moderately Hydrophobic Solutes

DPP's 60-fold higher octanol-water partition coefficient relative to TEP makes it a more efficient organic-phase extractant for moderately hydrophobic analytes (e.g., phenolic pollutants, certain metal-organic complexes) in environmental or hydrometallurgical separations . Its density of 1.047 g/cm³ ensures clean phase disengagement from aqueous solutions, a parameter that can be fine-tuned relative to TEP (denser organic layer) or TPP (lighter organic layer) depending on the specific aqueous-phase density [1].

Organophosphate Simulant for Detection Method Development

As a phosphate triester bearing both short ethyl and a slightly longer propyl ester group, DPP models key infrared vibrational signatures of G-series nerve agents while offering a more nuanced volatility profile than the standard simulant TEP. Its boiling point (230.6 °C) better approximates certain intermediate-volatility agents, enabling more realistic vapor-phase detection testing .

Synthetic Intermediate for Mixed Phosphate Ester Libraries

DPP serves as a key starting material for transesterification and phosphorylation reactions where a mixed ethyl/propyl substitution pattern is desired in the final product. The compound's synthesis via oxidative phosphorylation of alcohols with dialkyl phosphonates is documented , and its availability as a characterized intermediate reduces synthetic step count for researchers building phosphorus-containing compound libraries.

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